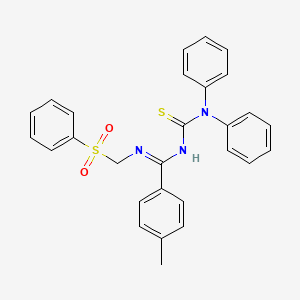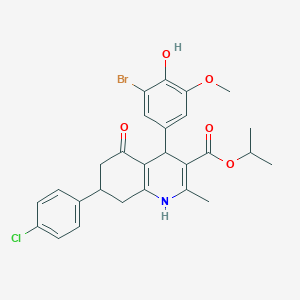
(Z)-N'-(diphenylcarbamothioyl)-4-methyl-N-((phenylsulfonyl)methyl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA is a complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science This compound is characterized by its unique structural features, which include a benzenesulfonyl group, a thiourea moiety, and a methylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl intermediate.
Coupling with 4-Methylphenylamine: The benzenesulfonyl intermediate is then coupled with 4-methylphenylamine under controlled conditions to form the desired amine derivative.
Thiourea Formation: The final step involves the reaction of the amine derivative with thiourea in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Thiourea Derivatives: Compounds containing the thiourea moiety have comparable structural features and reactivity patterns.
Methylidene-linked Compounds: These compounds possess a methylidene linkage, contributing to their unique chemical properties.
Uniqueness
3-[(E)-{[(BENZENESULFONYL)METHYL]AMINO}(4-METHYLPHENYL)METHYLIDENE]-1,1-DIPHENYLTHIOUREA stands out due to its combination of structural elements, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent highlight its uniqueness among similar compounds.
Properties
Molecular Formula |
C28H25N3O2S2 |
|---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
3-[(E)-N-(benzenesulfonylmethyl)-C-(4-methylphenyl)carbonimidoyl]-1,1-diphenylthiourea |
InChI |
InChI=1S/C28H25N3O2S2/c1-22-17-19-23(20-18-22)27(29-21-35(32,33)26-15-9-4-10-16-26)30-28(34)31(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20H,21H2,1H3,(H,29,30,34) |
InChI Key |
MHFKMGSLPRLVED-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\CS(=O)(=O)C2=CC=CC=C2)/NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCS(=O)(=O)C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681652.png)
![N-(5-Bromo-pyridin-2-yl)-2-(5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B11681653.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681659.png)
![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681660.png)
![2-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11681673.png)
![Ethyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11681679.png)
![4-[(2,6-dibromo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11681687.png)


![(5E)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681702.png)

![methyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11681714.png)

![(5E)-5-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681725.png)
